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Technical Support Center: GCS 12 Assessment

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals who encounter
confounding factors during Glasgow Coma Scale (GCS) 12 assessment in their experiments.

Frequently Asked Questions (FAQS)

Q1: What are the most common confounding factors in GCS 12 assessment?

Al: A multitude of factors can interfere with the accuracy of the GCS assessment.[1] These can
be broadly categorized as pre-existing patient conditions, effects of current medical treatment,
and effects of other injuries.

Q2: How does alcohol intoxication affect GCS scores?

A2: Alcohol intoxication can significantly lower GCS scores, even in the absence of a traumatic
brain injury (TBI).[2] In patients with TBI, a higher blood alcohol concentration (BAC) is
associated with a lower GCS score.[2] However, in patients without TBI, a clear correlation
between BAC and GCS score is not always observed.[2]
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Q3: Can | perform a GCS assessment on a sedated patient?

A3: GCS assessment in sedated patients is challenging as the medication can depress their
level of consciousness.[3] If possible, the GCS score should be obtained before sedation.[1]
When a pre-sedation score is unavailable, some protocols suggest temporarily pausing
sedation to allow for a more accurate assessment, though this must be done with caution and
consideration of the patient's overall clinical stability.[3]

Q4: How should | score the verbal component for an intubated patient?

A4: The verbal component cannot be assessed in an intubated patient. The recommended
practice is to document the score as "T" for "tube” (e.g., GCS 10T).[4] The total score for an
intubated patient will therefore range from 2T to 10T, based on the eye and motor responses.[4]

Q5: What is the impact of facial or orbital fractures on the GCS eye-opening score?

A5: Severe facial or orbital swelling (periorbital edema) can make it physically impossible for a
patient to open their eyes, leading to an inaccurate eye-opening score.[5] In such cases, the
eye-opening component should be documented as "C" for "closed."[6]

Q6: How do | assess the verbal score in a patient with aphasia?

A6: Aphasia, a language disorder, can impair a patient's ability to speak or understand
language, making the verbal component of the GCS difficult to assess.[7] In such cases, some
studies suggest that the motor and eye scores alone can be as predictive of outcomes as the
full GCS.[7] It is crucial to document the presence of aphasia.

Troubleshooting Guides

Issue: Patient is intoxicated with alcohol or other
substances.

Experimental Protocol:
« Initial Assessment: Perform the GCS assessment upon the patient's arrival.

» Toxicology Screen: Obtain a blood alcohol concentration (BAC) and/or toxicology screen to
quantify the level of intoxication.
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» Serial Assessments: Re-assess the GCS at regular intervals as the effects of the intoxicating
substances wear off. A significant improvement in the GCS score upon clearance of the
substance may indicate that the initial low score was at least partially due to intoxication.

e Documentation: Document the initial GCS score along with the toxicology results. Note any

changes in the GCS score over time in relation to the clearance of the intoxicating

substance.

Data Presentation:

Confounding
Factor

Population

Key Findings

Odds Ratio (OR) &
95% Confidence
Interval (ClI)

Alcohol Intoxication

Traumatic Brain Injury
(TBI) Patients

Higher Blood Alcohol
Concentration (BAC)
is significantly related

to a lower GCS score.

[2]

For BAC =150 mg/dL,
OR for lower GCS
score increases with
rising BAC.[2]

Alcohol Intoxication

Non-TBI Patients

No significant
correlation between
higher BAC and a

lower GCS score.[2]

Not significant.[2]

In patients with mild
TBI (CT Rotterdam
Score 1-3), GCS was

Not explicitly stated,

but a significant

Alcohol Intoxication TBI Patients )
found to decrease correlation was found
with an increase in (p=0.011).[8]
BAC.[8]
In patients with severe
TBI (CT Rotterdam

o ) Score 4-6), no o
Alcohol Intoxication TBI Patients Not significant.[8]

significant correlation
was found between
GCS and BAC.[8]
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Issue: Patient is under sedation.

Experimental Protocol:

» Review Medical Records: Determine the type of sedative administered, the dosage, and the
time of the last dose.

e Pre-sedation GCS: If available, use the GCS score recorded before the administration of
sedation as a baseline.[9]

o Sedation Hold (if clinically permissible): In consultation with the clinical team, consider a brief
hold of sedation to allow for a more accurate neurological assessment. Monitor the patient
closely for any signs of distress or instability during the hold.

o Utilize Sedation Scales: Concurrently use a validated sedation scale (e.g., Richmond
Agitation-Sedation Scale - RASS) to document the level of sedation at the time of GCS
assessment.

o Documentation: Record the GCS score along with the name of the sedative, dosage, and the
time since the last dose. If a sedation hold was performed, document the GCS score
obtained during the hold.

Data Presentation:

Sedation Scale Patient Population Correlation with GCS

A significant positive

Richmond Agitation-Sedation Mechanically ventilated, correlation has been observed
Scale (RASS) critically ill patients between RASS and GCS
scores.

Note: Specific quantitative data on the correlation between various sedatives and GCS scores
is highly dependent on the specific drug, dose, and patient population. It is recommended to
consult literature specific to the sedative used in your experiment.

Issue: Patient is intubated.
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Experimental Protocol:

Assess Eye and Motor Responses: Follow the standard procedure for assessing the best
eye-opening and best motor responses.

Assess for Verbal Communication Ability: Although the patient cannot speak, they may be
able to communicate non-vocally (e.g., by writing or nodding). If so, this can provide valuable
information about their level of orientation, though it does not contribute to the GCS verbal
score.

Score the Verbal Component as "T": Document the verbal score as "T" to indicate that the
patient is intubated.

Calculate the Total Score: Sum the scores for the eye and motor responses and append "T"
to the total (e.g., EBM5VT = 8T).

Issue: Patient has significant faciallorbital trauma.

Experimental Protocol:

Assess for Swelling: Carefully examine the patient's eyes for any swelling that may prevent
them from opening their eyes.

Document "C" for Closed: If the eyes are swollen shut, document the eye-opening response
as "C" for "closed".

Assess Motor and Verbal Responses: Proceed with the assessment of the best motor and
verbal responses as per standard protocol.

Documentation: Clearly note the presence of periorbital edema or other facial injuries that
are interfering with the eye-opening assessment.

Data Presentation:
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Ocular Finding Patient Population . p-value
Mortality

Lid Edema Head Injury Patients - -

Ecchymosis Head Injury Patients - -

Significant correlation

Orbital Wall Fractures Head Injury Patients ) ] 0.04[10]
with mortality.

Abnormal Pupil ) ) Significant correlation
] Head Injury Patients ] ) <0.0001[10]
Reactions with mortality.
Visualizations
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- Toxicology Screen

Follow Sedation Protocol:
- Use Pre-sedation GCS
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- Score Verbal as 'T'

Follow Facial Trauma Protocol:
- Score Eyes as 'C' if swollen shut

No
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Follow Aphasia Protocol:
- Rely on Motor/Eye Score

- Document Aphasia

Document Final GCS Score and Confounders
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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